

The Chemistry and Application of DSSO: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

Cat. No.: B10769550

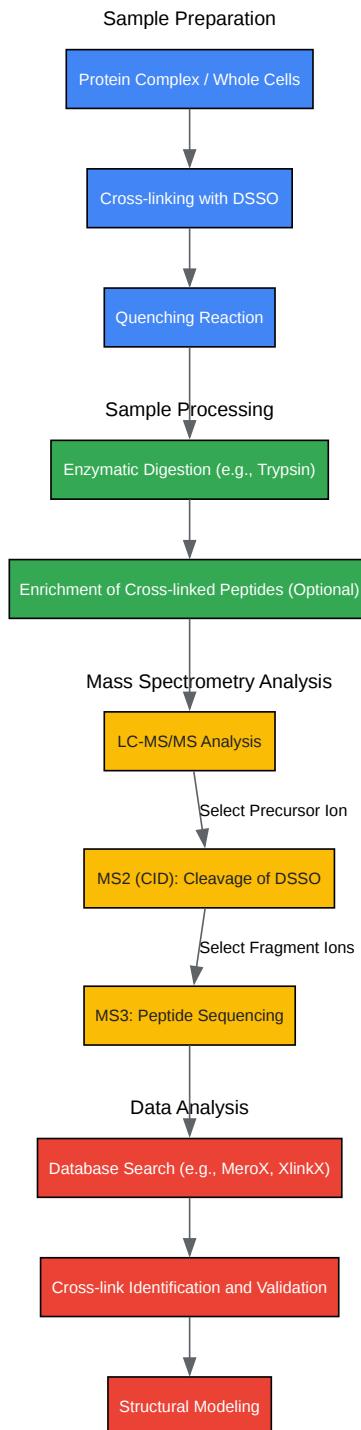
[Get Quote](#)

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linker that has become an invaluable tool for researchers studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes.^{[1][2]} Its unique properties, particularly its cleavability within a mass spectrometer, simplify the complex process of identifying cross-linked peptides, thereby accelerating and improving the accuracy of structural and interaction proteomics studies.^{[3][4]} This technical guide provides a comprehensive overview of DSSO's chemistry, properties, and its application in cross-linking mass spectrometry (XL-MS) workflows, tailored for researchers, scientists, and drug development professionals.

Core Chemistry and Properties of DSSO

DSSO consists of two N-hydroxysuccinimide (NHS) esters at either end of a seven-carbon spacer arm, which also contains a central sulfoxide group.^{[1][5]} The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-termini of proteins, to form stable amide bonds.^{[6][7]} This reaction is most efficient in a pH range of 7-9.^[6]

The key feature of DSSO is its MS-cleavable nature. The sulfoxide bond within the spacer arm is labile and can be selectively cleaved during collision-induced dissociation (CID) in a mass spectrometer.^{[3][5][6]} This fragmentation results in the separation of the two cross-linked peptides, each with a characteristic mass modification, which significantly simplifies data analysis.^{[3][8]}


A summary of the key quantitative properties of DSSO is presented in the table below.

Property	Value	Reference
Molecular Weight	388.35 g/mol	[6]
Spacer Arm Length	10.1 Å	[3]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[6]
Target Functional Group	Primary amines (-NH ₂)	[6]
Cleavability	MS-cleavable (CID)	[6]
Cell Permeability	Yes	[1]

The DSSO Cross-Linking Workflow

A typical cross-linking mass spectrometry (XL-MS) experiment using DSSO involves several key stages, from sample preparation to data analysis. The overall workflow is designed to capture protein-protein interactions, identify the cross-linked residues, and use this information to infer structural details or interaction interfaces.

DSSO Cross-Linking Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

A typical DSSO cross-linking mass spectrometry workflow.

Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are generalized protocols for in vitro and in-cell cross-linking using DSSO.

In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is adapted for cross-linking purified proteins or protein complexes in solution.[6][8]

Materials:

- Purified protein sample (10 μ M) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0). Avoid buffers containing primary amines like Tris or glycine.
- DSSO stock solution (50 mM in anhydrous DMSO). Prepare fresh before use.
- Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0).
- Reagents for protein reduction, alkylation, and enzymatic digestion (e.g., DTT, iodoacetamide, trypsin).

Procedure:

- Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration (e.g., 10 μ M).
- Cross-linking Reaction: Add the DSSO stock solution to the protein sample to achieve the desired final concentration. A molar excess of 100-fold of cross-linker over protein is a common starting point, but this should be optimized.[6] Incubate the reaction mixture for 30-60 minutes at room temperature.
- Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Sample Preparation for MS:

- Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Proceed with enzymatic digestion, typically with trypsin, overnight at 37°C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform a data-dependent acquisition method that includes MS2 fragmentation by CID to cleave the DSSO linker, followed by MS3 fragmentation of the resulting fragment ions for peptide sequencing.[\[3\]](#)[\[9\]](#)

In Vivo Cross-Linking in Cultured Cells

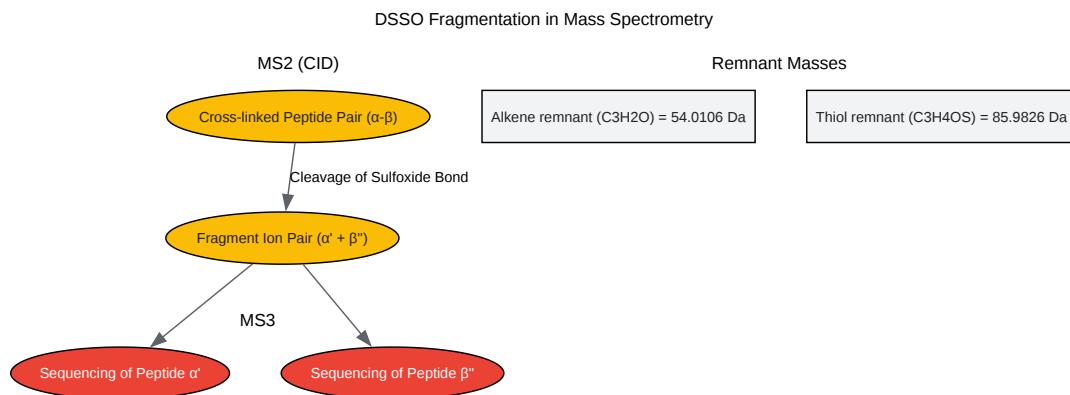
This protocol provides a general framework for cross-linking proteins within living cells.[\[8\]](#)[\[10\]](#)

Materials:

- Cultured cells (e.g., HEK293T cells).
- Ice-cold PBS.
- Hypotonic buffer (e.g., 10 mM HEPES pH 8.0, 10 mM NaCl, 1.5 mM MgCl₂, with protease inhibitors).
- DSSO stock solution (50 mM in anhydrous DMSO).
- Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0).
- Cell lysis buffer and reagents for downstream processing.

Procedure:

- Cell Harvesting: Harvest approximately 50 million cells by centrifugation.
- Washing: Wash the cell pellet twice with ice-cold PBS to remove any amine-containing media components.


- Resuspension: Resuspend the cell pellet in 1 mL of hypotonic buffer.
- Cross-linking Reaction: Add 50 μ L of 50 mM DSSO stock solution (final concentration ~2.5 mM) to the cell suspension. Incubate for 1 hour at 4°C with gentle rotation.
- Quenching: Add 50 μ L of 500 mM Tris-HCl, pH 8.0, to quench the reaction.
- Cell Lysis and Protein Extraction: Proceed with your standard protocol for cell lysis and protein extraction. For example, Dounce homogenization can be used to isolate nuclei.[8]
- Sample Preparation for MS: The extracted proteins are then reduced, alkylated, and digested as described in the in vitro protocol before LC-MS/MS analysis.

Data Analysis and Interpretation

The analysis of DSSO cross-linking data is facilitated by specialized software that can interpret the unique fragmentation pattern of the cross-linker.

DSSO Fragmentation Chemistry

Upon CID, the C-S bonds adjacent to the sulfoxide in DSSO are cleaved, resulting in two characteristic remnant masses on the cross-linked peptides.[3][9] The fragmentation of an inter-linked peptide pair in the MS2 scan produces a characteristic doublet of fragment ions. These fragment ions are then subjected to MS3 analysis for sequencing.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific Mass Spectrometry Cleavable Crosslinkers DSBU | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemistry and Application of DSSO: An In-depth Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10769550#dsso-cross-linker-chemistry-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com